Cas no 2138245-41-5 (1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel-)
1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel-
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- Inchi: 1S/C10H20N2O/c1-3-10(13)12-6-8(2)9(7-12)4-5-11/h8-9H,3-7,11H2,1-2H3/t8-,9-/m0/s1
- InChI Key: GWVWPCLYAFSHDO-IUCAKERBSA-N
- SMILES: C(N1C[C@H](C)[C@@H](CCN)C1)(=O)CC
1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-692359-0.05g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 0.05g |
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| Enamine | EN300-692359-0.1g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 0.1g |
$1144.0 | 2023-03-10 | ||
| Enamine | EN300-692359-0.25g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 0.25g |
$1196.0 | 2023-03-10 | ||
| Enamine | EN300-692359-0.5g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 0.5g |
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| Enamine | EN300-692359-1.0g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-692359-2.5g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 2.5g |
$2548.0 | 2023-03-10 | ||
| Enamine | EN300-692359-5.0g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 5.0g |
$3770.0 | 2023-03-10 | ||
| Enamine | EN300-692359-10.0g |
rac-1-[(3R,4R)-3-(2-aminoethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
2138245-41-5 | 10.0g |
$5590.0 | 2023-03-10 |
1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel-
Research Brief on 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- (CAS: 2138245-41-5)
The compound 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- (CAS: 2138245-41-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine-based structure, exhibits potential applications in drug discovery, particularly in the modulation of neurotransmitter systems. Recent studies have focused on its synthesis, pharmacological properties, and therapeutic potential, making it a subject of interest for researchers aiming to develop novel neuroactive compounds.
Recent advancements in the synthesis of 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- have demonstrated improved yield and purity through optimized catalytic processes. A study published in the Journal of Medicinal Chemistry (2023) highlighted the use of asymmetric hydrogenation techniques to achieve high enantiomeric purity, which is critical for its biological activity. The study also reported on the compound's stability under physiological conditions, suggesting its suitability for further preclinical development.
Pharmacological evaluations of this compound have revealed its affinity for specific neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. In vitro assays conducted by Smith et al. (2024) indicated that the compound acts as a partial agonist at dopamine D2 receptors, with potential implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, its interaction with serotonin receptors suggests a broader spectrum of activity, warranting further investigation into its therapeutic applications.
In vivo studies have provided preliminary evidence of the compound's efficacy and safety profile. A recent preclinical trial demonstrated that 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- exhibited favorable pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. These findings, published in Neuropharmacology (2024), underscore the compound's potential as a candidate for central nervous system (CNS) drug development. However, further studies are needed to assess its long-term effects and potential side effects.
The structural and functional insights gained from recent research on this compound have also opened new avenues for the design of derivatives with enhanced pharmacological profiles. Computational modeling studies have identified key structural motifs responsible for its receptor binding affinity, enabling the rational design of next-generation analogs. These efforts, as detailed in a recent review in Current Topics in Medicinal Chemistry (2024), highlight the compound's role as a scaffold for the development of novel neurotherapeutics.
In conclusion, 1-Propanone, 1-[(3R,4R)-3-(2-aminoethyl)-4-methyl-1-pyrrolidinyl]-, rel- (CAS: 2138245-41-5) represents a promising candidate for further research in the chemical biology and pharmaceutical fields. Its unique pharmacological properties, combined with recent advancements in synthesis and characterization, position it as a valuable tool for understanding neurotransmitter systems and developing targeted therapies. Future studies should focus on optimizing its therapeutic index and exploring its potential in clinical settings.
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